
4(3H)-Quinazolinone, 2-(((4-((2-chlorophenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(3H)-Quinazolinone, 2-(((4-((2-chlorophenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl- is a chemical compound with potential therapeutic applications. It belongs to the family of quinazolinone derivatives, which have been extensively studied due to their diverse pharmacological activities.
Mecanismo De Acción
The exact mechanism of action of 4(3H)-Quinazolinone, 2-(((4-((2-chlorophenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl- is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and proteins involved in various biological processes. For example, it has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4), which plays a crucial role in cell cycle progression and proliferation.
Biochemical and physiological effects:
Studies have shown that 4(3H)-Quinazolinone, 2-(((4-((2-chlorophenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl- can induce apoptosis (programmed cell death) in cancer cells. It has also been reported to inhibit the replication of certain viruses, such as hepatitis C virus and human immunodeficiency virus (HIV). Additionally, it has been shown to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4(3H)-Quinazolinone, 2-(((4-((2-chlorophenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl- in lab experiments is its potential therapeutic applications. It has been shown to exhibit activity against various diseases, making it a promising candidate for drug development. However, one limitation is its potential toxicity, which needs to be carefully evaluated before further development.
Direcciones Futuras
There are several future directions for the study of 4(3H)-Quinazolinone, 2-(((4-((2-chlorophenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl-. One direction is to investigate its potential use as a diagnostic tool for Alzheimer's disease. Another direction is to explore its activity against other viruses, such as Zika virus and Ebola virus. Additionally, further studies are needed to evaluate its potential toxicity and optimize its pharmacokinetic properties for drug development.
Conclusion:
In conclusion, 4(3H)-Quinazolinone, 2-(((4-((2-chlorophenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl- is a chemical compound with potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 4(3H)-Quinazolinone, 2-(((4-((2-chlorophenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl- has been reported in the literature. It involves the condensation of 2-aminobenzamide with 2-chlorobenzaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then reacted with thiosemicarbazide and formaldehyde to obtain the final compound.
Aplicaciones Científicas De Investigación
4(3H)-Quinazolinone, 2-(((4-((2-chlorophenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl- has been studied for its potential therapeutic applications. It has been reported to exhibit anticancer, antiviral, and anti-inflammatory activities. It has also been investigated for its potential use as a diagnostic tool for Alzheimer's disease.
Propiedades
Número CAS |
169471-14-1 |
|---|---|
Fórmula molecular |
C25H16ClN5O2S |
Peso molecular |
485.9 g/mol |
Nombre IUPAC |
2-[(E)-[(4E)-4-[(2-chlorophenyl)methylidene]-5-oxo-2-sulfanylideneimidazolidin-1-yl]iminomethyl]-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C25H16ClN5O2S/c26-19-12-6-4-8-16(19)14-21-24(33)31(25(34)29-21)27-15-22-28-20-13-7-5-11-18(20)23(32)30(22)17-9-2-1-3-10-17/h1-15H,(H,29,34)/b21-14+,27-15+ |
Clave InChI |
IJMYGNMSVGBYOY-HRFNUEPQSA-N |
SMILES isomérico |
C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)/C=N/N4C(=O)/C(=C\C5=CC=CC=C5Cl)/NC4=S |
SMILES |
C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=NN4C(=O)C(=CC5=CC=CC=C5Cl)NC4=S |
SMILES canónico |
C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=NN4C(=O)C(=CC5=CC=CC=C5Cl)NC4=S |
Sinónimos |
4(3H)-Quinazolinone, 2-(((4-((2-chlorophenyl)methylene)-5-oxo-2-thioxo -1-imidazolidinyl)imino)methyl)-3-phenyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE](/img/structure/B63243.png)
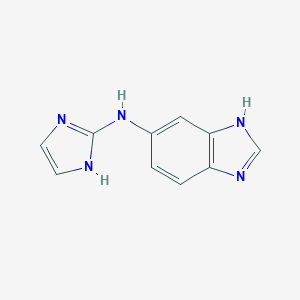

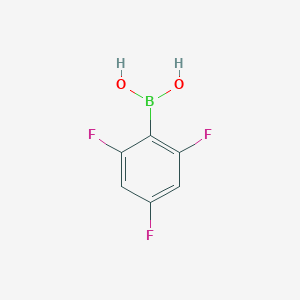
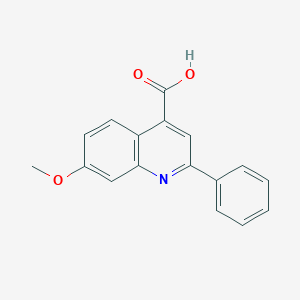
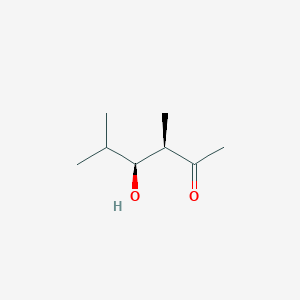
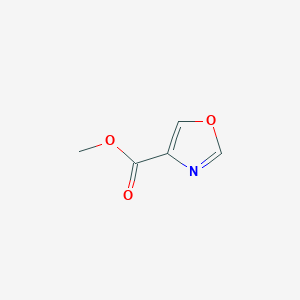
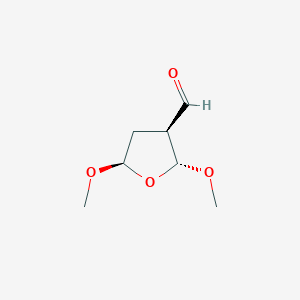
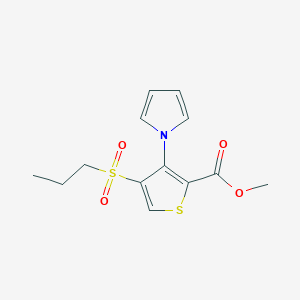
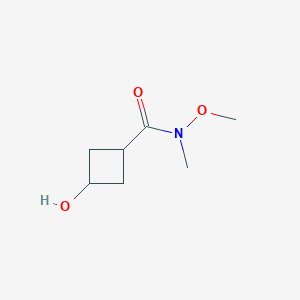
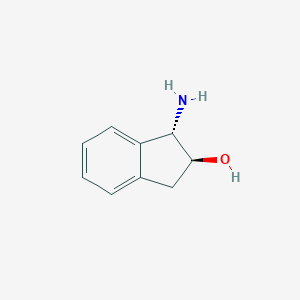
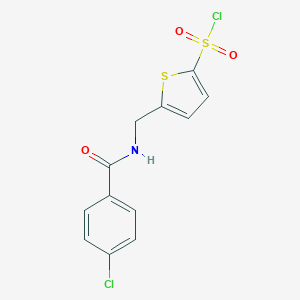
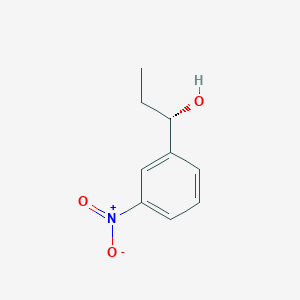
![methyl 2-amino-5-[(E)-3-oxoprop-1-enyl]furan-3-carboxylate](/img/structure/B63280.png)